molecular formula C42H84O8 B8234249 Glyceryl monostearate

Glyceryl monostearate

Cat. No.: B8234249
M. Wt: 717.1 g/mol
InChI Key: UZLANPZCJRSOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl monostearate (GMS), chemically designated as 2,3-dihydroxypropyl octadecanoate (C₂₁H₄₂O₄), is a mixture of monoacylglycerols (predominantly monostearoylglycerol) with minor amounts of di- and triacylglycerols . It is synthesized via esterification of glycerol with stearic acid or triglycerides derived from animal/vegetable sources . GMS is widely used as an emulsifier, stabilizer, and matrix-forming agent in pharmaceuticals, food, cosmetics, and industrial applications.

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl octadecanoate;2,3-dihydroxypropyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*20,22-23H,2-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLANPZCJRSOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Glycerol Carbonate Intermediate

The base-catalyzed reaction between glycerol carbonate (GC) and stearic acid (SA) faces thermodynamic limitations due to a low equilibrium constant (K), resulting in poor GMS yields. To circumvent this, a two-step protocol was developed:

  • Synthesis of (2-Oxo-1,3-Dioxolan-4-yl) Methyl Stearate (ODOMS):
    Copper p-toluenesulfonate (CPTS) catalyzes esterification at 140°C with a 1.5:1 GC-to-SA molar ratio, achieving 96.14% SA conversion in 3 hours.

  • Hydrolysis of ODOMS:
    Triethylamine-mediated hydrolysis converts ODOMS to GMS at 64.4% yield, confirmed via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).

This method avoids equilibrium constraints but requires intermediate purification, increasing operational complexity.

Industrial-Scale Production via Multi-Stage Distillation

Reaction and Neutralization

A patented method involves:

  • Esterification:

    • Glycerol (135 kg) and sodium hydroxide (0.37 kg) react with hydrogenated palm oil (500 kg) at 218°C under -0.08 MPa vacuum for 30 minutes.

    • Phosphoric acid neutralizes the crude product to pH 7.0, removing soap residues.

Four-Stage Vacuum Distillation

Critical parameters for purifying GMS to 99.99% purity include:

StageTemperature (°C)Vacuum (Pa)Purpose
1170–225150–200Remove moisture
2195–2208–10Extract free glycerol
3210–2203–8Eliminate fatty acids
4215–2300.1–7Separate di- and tri-stearates

This protocol reduces acid value to 0.25 mg KOH/g and iodine value to 0.8 gI₂/100g, meeting pharmaceutical-grade standards.

Quality Control and Analytical Validation

HPLC Quantification

A gradient HPLC method resolves GMS and glyceryl distearate using:

  • Mobile Phase: Methanol (50%), acetonitrile (40%), tetrahydrofuran/trifluoroacetic acid aqueous solution (10%).

  • Detection: UV absorbance at 210 nm.

Table 1: Specificity Test Results

ComponentRetention Time (min)Peak Area Ratio
GMS12.398.5%
Glyceryl Distearate15.71.5%

Table 2: Accuracy Validation

Theoretical GMS (%)Measured GMS (%)Deviation
55.2+0.2
109.7-0.3
1514.8-0.2

This method achieves <1% deviation, ensuring batch consistency.

Physicochemical Factors Influencing Synthesis

Catalyst Selection

  • Basic Catalysts (MgO): Yield <10% due to unfavorable equilibrium.

  • Acidic Catalysts (CPTS): Promote ODOMS formation with 96% efficiency.

Temperature and Vacuum Optimization

Higher temperatures (210–230°C) and lower vacuum (0.1–7 Pa) in final distillation stages minimize thermal degradation while maximizing glycerol separation.

Challenges and Industrial Considerations

Byproduct Management

Di- and tri-stearates form during esterification, necessitating precise distillation cuts. The fourth distillation stage reduces distearate content to <0.5%.

Stability Implications

GMS acid value correlates with emulsion stability; batches with acid values >1.5 mg KOH/g exhibit syneresis in creams .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert these esters back to their alcohol and acid components.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Stearic acid and glycerol-derived ketones.

    Reduction: Glycerol and octadecanoic acid.

    Substitution: New esters with different alcohol or amine groups.

Scientific Research Applications

Pharmaceutical Applications

Glyceryl monostearate serves multiple roles in pharmaceutical formulations:

  • Emulsifying Agent : GMS is employed to stabilize emulsions, ensuring uniform distribution of active ingredients.
  • Lubricant : It is used as a lubricant in tablet and capsule formulations, enhancing the manufacturing process by reducing friction during compression .
  • Stabilizing Agent : GMS helps maintain the stability of pharmaceutical products by preventing phase separation and improving texture .

Case Study: Drug Delivery Systems

Recent research has explored the use of this compound in developing a novel drug delivery system. A study demonstrated that lipid matrices containing GMS could effectively encapsulate poorly water-soluble drugs, such as nifedipine. The matrix exhibited temperature-dependent phase transitions, allowing for controlled drug release when exposed to an alternating magnetic field .

Food Industry Applications

This compound is extensively utilized in the food industry primarily as an emulsifier:

  • Emulsifier : It enhances the texture and stability of various food products, including baked goods and dairy items. GMS helps improve the quality of ice cream by influencing fat crystallization and destabilization, leading to better mouthfeel and consistency .
  • Food Additive : GMS is added to processed foods to improve their shelf life and texture by preventing separation of ingredients.

Case Study: Ice Cream Quality Improvement

A study investigated the impact of different fats combined with this compound on ice cream quality. Results indicated that increasing the similarity between fats and GMS led to improved fat crystallization, enhancing the overall quality of the ice cream . This finding underscores the importance of selecting appropriate emulsifiers to optimize food product characteristics.

Cosmetic Applications

In cosmetics, this compound is valued for its emollient properties:

  • Skin Conditioning Agent : GMS is used to improve skin feel and moisture retention in creams and lotions.
  • Emulsifying Agent : It stabilizes cosmetic formulations, ensuring a consistent texture and appearance.

Industrial Applications

This compound also finds applications in various industrial processes:

  • Lubrication : In mechanical systems, GMS acts as an anti-friction agent, improving lubrication performance by reducing wear and tear on machinery .
  • Surfactant : It serves as a surfactant in industrial cleaning products, enhancing the dispersion of dirt and oils.

Case Study: Lubrication Performance

Research demonstrated that incorporating this compound into base oils significantly improved lubrication performance. The study found that GMS increased film thickness while reducing the coefficient of friction (COF), indicating its effectiveness as a lubricant in mechanical applications .

Summary Table of Applications

Application AreaRole of this compoundKey Benefits
PharmaceuticalsEmulsifier, Lubricant, StabilizerEnhanced drug delivery and formulation stability
Food IndustryEmulsifierImproved texture and shelf life
CosmeticsSkin Conditioning Agent, Emulsifying AgentBetter moisture retention and product stability
IndustrialLubrication, SurfactantReduced friction and improved cleaning efficiency

Mechanism of Action

The mechanism of action of 1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate involves their interaction with lipid membranes and enzymes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They can also serve as substrates for lipase enzymes, leading to the release of glycerol and fatty acids, which can be further metabolized.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : ~60–65°C .
  • Regulatory Status : Approved by the FDA (21 CFR 184.1324) as GRAS (Generally Recognized as Safe) for food and pharmaceuticals .
  • Functionality : Enhances texture, thermal stability, and drug entrapment efficiency in lipid-based formulations .

Thermal and Structural Properties

Glyceryl Behenate
  • Chemical Formula : C₂₅H₅₀O₄.
  • Melting Point : 77.47°C .
  • Applications: Used in sustained-release formulations due to its higher melting point and slower erosion rate compared to GMS. Glyceryl behenate-based nanoparticles exhibit prolonged buoyancy in gastroretentive drug delivery .
  • Key Difference : Longer C22 fatty acid chain increases hydrophobicity, reducing drug release rates but requiring higher processing temperatures .
Glyceryl Monooleate
  • Chemical Formula : C₂₁H₄₀O₄.
  • Melting Point : Liquid at room temperature.
  • Applications : Preferred for self-emulsifying drug delivery systems (SEDDS) due to its fluidity. Unlike GMS, it forms reverse micelles in oil phases .
  • Key Difference : Unsaturated oleic acid chain imparts flexibility but reduces crystallinity, limiting use in solid matrices .
Glyceryl Monolaurate
  • Chemical Formula : C₁₅H₃₀O₄.
  • Melting Point : ~45°C.
  • Applications: Used in antimicrobial coatings and low-temperature emulsification. In oleogels, GMS outperforms monolaurate in mechanical strength and thermal stability due to higher crystallinity .

Table 1: Thermal Properties of Glyceryl Esters

Compound Melting Point (°C) Fatty Acid Chain Length Key Application
Glyceryl Monostearate 60–65 C18 (saturated) Solid lipid nanoparticles
Glyceryl Behenate 77.47 C22 (saturated) Sustained-release tablets
Glyceryl Monooleate Liquid C18:1 (unsaturated) Self-emulsifying systems
Glyceryl Monolaurate 45 C12 (saturated) Antimicrobial coatings

Performance in Drug Delivery Systems

Solid Lipid Nanoparticles (SLNs)
  • GMS vs. Glyceryl Trimyristate: GMS forms smaller nanoparticles (65.50°C melting point) compared to trimyristate (74.53°C), enabling better drug encapsulation for hydrophobic drugs .
  • GMS vs. Stearic Acid : GMS-based SLNs show higher entrapment efficiency (>80%) than stearic acid due to its amphiphilic structure .
Matrix Tablets
  • GMS vs. Beeswax: In sustained-release tablets of Atenolol, GMS provided faster drug release (70% in 8 hours) compared to beeswax (50%), attributed to its lower hydrophobicity .
  • Combination with Stearic Acid : Blending GMS with stearic acid further retards drug release, achieving near-zero-order kinetics .

Crystallization and Polymorphism

GMS induces β'-form crystals in lipid matrices, improving mechanical stability in oleogels and food products . In contrast:

  • Sorbitan Monopalmitate: Promotes β-form crystals, which are less desirable in margarines due to gritty texture .
  • Glyceryl Distearate : Forms denser crystalline networks but lacks emulsifying capacity, limiting use in creams .

Table 2: Crystallization Behavior

Compound Crystal Form Induced Functional Role
This compound β' (fine, stable) Emulsifier, stabilizer
Sorbitan Monopalmitate β (coarse) Texture modifier
Glyceryl Distearate α + β mixture Bulking agent

Biological Activity

Glyceryl monostearate (GMS), a monoglyceride derived from glycerol and stearic acid, has garnered significant attention in various fields, including pharmaceuticals, food technology, and cosmetics. This article delves into the biological activity of GMS, emphasizing its role in drug delivery systems, emulsification processes, and potential toxicity implications.

Chemical Structure and Properties

GMS is characterized by its amphiphilic nature, possessing a hydrophilic glycerol head and a hydrophobic stearic acid tail. This unique structure allows GMS to function effectively as an emulsifier and stabilizer in formulations. It is generally recognized as safe (GRAS) for use in food products and is also utilized in cosmetic formulations for its emollient properties.

Self-Emulsifying Drug Delivery Systems (SEDDS)

GMS has been extensively studied for its application in self-emulsifying drug delivery systems. Research indicates that GMS can facilitate the formation of nanoemulsions, enhancing the bioavailability of lipophilic drugs. For instance, studies have shown that GMS can effectively encapsulate drugs like paclitaxel and mefenamic acid within solid lipid nanoparticles (SLNs), improving their therapeutic efficacy .

Table 1: Summary of Drug Delivery Applications of GMS

DrugDelivery SystemKey Findings
PaclitaxelSLNsEnhanced bioavailability and stability
DocetaxelSLNsControlled release profile with low toxicity
CiprofloxacinSustained Release TabletsEffective rate-retarding material

Mechanistic Studies

The self-assembly behavior of GMS has been investigated through various methodologies. For example, molecular dynamics simulations have demonstrated that GMS can form stable bilayer structures that are crucial for drug encapsulation . In vitro studies using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) have confirmed the formation of unilamellar vesicles capable of delivering both hydrophilic and lipophilic drugs .

Toxicological Studies

While GMS is considered non-toxic, recent studies have raised concerns about its potential to enhance the toxicity of other compounds. A notable study revealed that GMS could increase the internal exposure levels of phthalate esters (PAEs) in male rats, leading to reproductive toxicity characterized by reduced testosterone levels and testicular damage . This finding underscores the need for careful evaluation of GMS in formulations containing other potentially harmful additives.

Case Study 1: GMS in Ocular Drug Delivery

Research involving GMS-based formulations for ocular drug delivery highlighted its ability to improve drug retention time in ocular tissues. The study demonstrated that GMS could effectively encapsulate lipophilic prodrugs, enhancing their therapeutic effects while minimizing systemic exposure .

Case Study 2: Emulsification Properties

In food science, GMS has been employed as an emulsifier to enhance the stability of food products. A study indicated that GMS significantly improved the emulsification efficiency compared to other emulsifiers, resulting in better texture and mouthfeel in processed foods .

Q & A

Q. What analytical methods are recommended for assessing the purity and composition of GMS in pharmaceutical research?

GMS purity is typically evaluated using pharmacopeial standards (USP/Ph.Eur.), which specify limits for free glycerol (≤6.0%) and monoglyceride content (≥90% in Type III grades). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index detection is used to quantify free glycerol and monoglycerides. For fatty acid composition, gas chromatography (GC) with flame ionization detection (FID) after derivatization is employed. System suitability criteria, such as relative standard deviation (RSD) ≤2.0% for peak areas, ensure reproducibility .

Q. How does the structural heterogeneity of GMS impact its physicochemical properties?

GMS is a mixture of mono-, di-, and triglycerides, with monostearoyl (C18:0) and monopalmitoyl (C16:0) glycerides as primary components. Variability in fatty acid chain length and esterification sites (1-, 2-, or 3-positions of glycerol) affects melting points (54–66°C), solubility, and polymorphic behavior. Researchers must characterize batches using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to correlate structure with functionality (e.g., emulsification capacity, sustained-release matrix formation) .

Q. What are the regulatory considerations for using GMS in drug formulations?

GMS is listed in the FDA Inactive Ingredients Database (oral, topical, etc.) and complies with USP/Ph.Eur. monographs. Key parameters include heavy metals (≤10 ppm), arsenic (≤3 ppm), and water content (≤1.0%). Labeling must specify added antioxidants (e.g., BHT). Compliance with 21 CFR 184.1324 (GRAS status) is required for food and pharmaceutical applications .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in GMS during formulation optimization?

Batch variability arises from differences in fatty acid composition and manufacturing processes (e.g., triglyceride transesterification vs. stearoyl chloride reactions). A Quality-by-Design (QbD) approach using Design of Experiments (DoE) is recommended to identify critical material attributes (CMAs). For example, response surface methodology (RSM) can optimize nanoparticle size and drug encapsulation efficiency in solid lipid nanoparticles (SLNs) by adjusting GMS-to-drug ratios and surfactant blends .

Q. What advanced techniques are used to characterize polymorphic transitions in GMS-based matrices?

GMS exhibits α- (metastable) and β- (stable) polymorphs, impacting drug release kinetics. Synchrotron XRD and Fourier-transform infrared spectroscopy (FTIR) can monitor phase transitions during storage. The α-form, with lower melting enthalpy, enhances emulsification, while the β-form improves mechanical stability in sustained-release tablets. Annealing or solvent displacement methods are used to stabilize desired polymorphs .

Q. How do GMS-surfactant interactions influence colloidal stability in emulsions?

While GMS alone is a weak emulsifier, its co-emulsification with surfactants like sodium lauryl sulfate (SLS) or PEG-40 stearate enhances stability by reducing interfacial tension. Dynamic light scattering (DLS) and zeta potential measurements quantify droplet size and electrostatic repulsion. For example, SLNs stabilized with GMS and Poloxamer 188 show reduced Ostwald ripening due to steric hindrance .

Q. What strategies mitigate oxidative degradation of GMS in lipid-based formulations?

GMS is prone to oxidation, increasing acid value over time. Accelerated stability studies under ICH guidelines (40°C/75% RH) with antioxidant screening (e.g., α-tocopherol, ascorbyl palmitate) are critical. Lipid peroxidation is monitored via thiobarbituric acid reactive substances (TBARS) assay. Encapsulation in cyclodextrins or silica matrices can also protect against hydrolysis .

Q. How can contradictions in literature regarding GMS emulsification efficiency be reconciled?

Discrepancies arise from self-emulsifying grades (e.g., GMS SE) containing added surfactants versus pure GMS. Researchers should verify excipient specifications (e.g., Ph.Eur. Type I vs. III) and use atomic force microscopy (AFM) to assess interfacial film formation. Systematic reviews of emulsification studies under standardized conditions (e.g., pH, temperature) are advised .

Q. What ethical considerations apply to sourcing GMS for sustainable research practices?

GMS derived from palm oil raises concerns about deforestation. Researchers should prioritize RSPO-certified or synthetic (non-palm) sources. Life-cycle assessments (LCAs) and green chemistry metrics (e.g., E-factor) can evaluate environmental impact, though certification efficacy remains debated .

Methodological Tables

Table 1: Key Pharmacopeial Specifications for GMS

ParameterUSP-NFPh.Eur. (Type III)
Monoglyceride content≥90%≥90%
Free glycerol≤7.0%≤6.0%
Heavy metals≤10 ppm≤1 ppm (Ni)
Water content≤1.0%
Fatty acid compositionNot specifiedC16:0 + C18:0 ≥90%
Sources:

Table 2: Polymorphic Properties of GMS

PolymorphMelting Point (°C)StabilityApplication
α-form54–58MetastableEmulsification, foaming
β-form60–66ThermodynamicSustained-release matrices
Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.